N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide
Overview
Description
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxybenzo[d]thiazole moiety with a pyrrolidine-2-carboxamide group, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines
Mode of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways . This suggests that this compound may interact with its targets to alter cellular processes, leading to cell death.
Biochemical Pathways
The compound may affect the p53 pathway, a crucial pathway in the regulation of the cell cycle and apoptosis . Activation of p53 can lead to cell cycle arrest and apoptosis, particularly in cancer cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, resulting in apoptosis .
Result of Action
The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells . The levels of p53 may increase tremendously in cells treated with this compound, altering the balance in levels of key mitochondrial proteins and accelerating the expression of caspases . This can lead to cell death, particularly in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the methoxybenzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, methanesulfonyl chloride, and various amines .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(thiazol-2-yl)piperidine-2,6-dione
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzo[d]thiazole core and methylsulfonyl-pyrrolidine moiety provide a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-21-10-6-3-7-11-12(10)15-14(22-11)16-13(18)9-5-4-8-17(9)23(2,19)20/h3,6-7,9H,4-5,8H2,1-2H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFXLWCVTYMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145862 | |
Record name | N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236266-47-9 | |
Record name | N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236266-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-2-benzothiazolyl)-1-(methylsulfonyl)-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501145862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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